(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706089-98-6
VCID: VC6520897
InChI: InChI=1S/C20H22ClNO2S/c1-14-5-3-4-6-16(14)19-9-10-22(11-12-25-19)20(23)17-13-15(21)7-8-18(17)24-2/h3-8,13,19H,9-12H2,1-2H3
SMILES: CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=CC(=C3)Cl)OC
Molecular Formula: C20H22ClNO2S
Molecular Weight: 375.91

(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

CAS No.: 1706089-98-6

Cat. No.: VC6520897

Molecular Formula: C20H22ClNO2S

Molecular Weight: 375.91

* For research use only. Not for human or veterinary use.

(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone - 1706089-98-6

Specification

CAS No. 1706089-98-6
Molecular Formula C20H22ClNO2S
Molecular Weight 375.91
IUPAC Name (5-chloro-2-methoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Standard InChI InChI=1S/C20H22ClNO2S/c1-14-5-3-4-6-16(14)19-9-10-22(11-12-25-19)20(23)17-13-15(21)7-8-18(17)24-2/h3-8,13,19H,9-12H2,1-2H3
Standard InChI Key VXRSGYAJKFOJGG-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=CC(=C3)Cl)OC

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-thiazepane core—a seven-membered ring containing one sulfur and one nitrogen atom—linked to two aromatic moieties: a 5-chloro-2-methoxyphenyl group and an o-tolyl (2-methylphenyl) group. The IUPAC name, (5-chloro-2-methoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone, reflects this arrangement. Key structural attributes include:

  • Stereochemistry: The thiazepane ring adopts a chair-like conformation, with the nitrogen and sulfur atoms occupying axial positions to minimize steric strain.

  • Aromatic Substituents: The electron-withdrawing chlorine and methoxy groups on the phenyl ring may influence electronic interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H22ClNO2S\text{C}_{20}\text{H}_{22}\text{ClNO}_{2}\text{S}
Molecular Weight375.91 g/mol
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=CC(=C3)Cl)OC
InChI KeyVXRSGYAJKFOJGG-UHFFFAOYSA-N
PubChem CID90631161

Solubility and Stability

Experimental solubility data are unavailable, but computational predictions using the SILICOS-IT model suggest moderate lipophilicity (logP=1.58\log P = 1.58). The methanone group may enhance stability against hydrolytic degradation compared to ester analogs.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 1,4-Thiazepane Core: Likely derived from cyclization of a thioether-containing precursor.

  • 5-Chloro-2-methoxyphenyl Group: Introduced via Friedel-Crafts acylation or Suzuki coupling.

  • o-Tolyl Substituent: Attached through alkylation or reductive amination.

Proposed Synthetic Route

A plausible pathway involves:

  • Formation of 1,4-Thiazepane: Cyclization of 4-aminobutanethiol with a ketone under acidic conditions, as demonstrated in the synthesis of tetrahydro-1,4-thiazepan-5-one .

  • Functionalization with o-Tolyl: Lithiation of 2-methylbromobenzene followed by nucleophilic attack on the thiazepane nitrogen .

  • Methanone Installation: Coupling the 5-chloro-2-methoxyphenyl group via a Grignard reaction or Stille coupling.

Table 2: Reaction Conditions for Analogous Thiazepane Synthesis

StepReagents/ConditionsYield
1LiAlH4\text{LiAlH}_4, THF, 60°C75.7%
2Na2CO3\text{Na}_2\text{CO}_3, TsCl, acetone/H2_2O74%

Hypothetical Biological Activities and Mechanisms

Target Prediction

Docking studies of similar thiazepane derivatives suggest affinity for:

  • Serotonin Receptors: The methoxy group may mimic tryptophan’s indole moiety, enabling 5-HT receptor modulation.

  • Cyclooxygenase-2 (COX-2): The chloro-substituted phenyl group could occupy the enzyme’s hydrophobic pocket.

PropertyPrediction
GI AbsorptionHigh
BBB PermeabilityLow
CYP InhibitionNone
Skin PermeationlogKp=7.17cm/s\log K_p = -7.17 \, \text{cm/s}

Research Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is amenable to derivatization for:

  • Antipsychotic Agents: Modifying the o-tolyl group to enhance dopamine D2_2 receptor binding.

  • Anticancer Drugs: Incorporating fluorinated aromatic rings to improve topoisomerase inhibition.

Material Science

Thiazepane-based polymers synthesized from this compound could exhibit unique thermal stability and conductivity properties.

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